- A process for the preparation of venlafaxine, India, , ,
Cas no 93413-69-5 (D,L-Venlafaxine)
D,L-Venlafaxine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol
- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine
- venlafexine
- D,L-Venlafaxine
- Venlafaxine
- Wy 45030
- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- (±)-Venlafaxine
- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol
- Kanghong
- Trevilor
- Velafax
- Venlafaxin
- Venlafaxine XR
- Venlor
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
- Chiave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N
- Sorrisi: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 277.20400
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 279
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.9
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: 72-74°C
- Punto di ebollizione: 397.6°C at 760 mmHg
- PSA: 32.70000
- LogP: 3.03560
D,L-Venlafaxine Informazioni sulla sicurezza
- Istruzioni di sicurezza: S37/39; S26
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38; R20/22
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
D,L-Venlafaxine Dati doganali
- CODICE SA:2922509090
- Dati doganali:
Codice doganale cinese:
2922509090Panoramica:
2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
D,L-Venlafaxine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |
Venlafaxine |
93413-69-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |
Venlafaxine |
93413-69-5 | 99% | 5mg |
¥397.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |
Venlafaxine |
93413-69-5 | 99% | 25mg |
¥698.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-100mg |
Venlafaxine |
93413-69-5 | 99% | 100mg |
¥919.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-250mg |
Venlafaxine |
93413-69-5 | 99% | 250mg |
¥1,506.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-1g |
Venlafaxine |
93413-69-5 | 99% | 1g |
¥3,892.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |
Venlafaxine |
93413-69-5 | 99% | bulk |
¥POA | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |
Venlafaxine |
93413-69-5 | 99.62% | 5mg |
¥377.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25 mg |
Venlafaxine |
93413-69-5 | 99.62% | 25mg |
¥750.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-50 mg |
Venlafaxine |
93413-69-5 | 99.62% | 50mg |
¥1125.00 | 2022-04-26 |
D,L-Venlafaxine Metodo di produzione
Metodo di produzione 1
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
Metodo di produzione 2
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274
Metodo di produzione 3
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Metodo di produzione 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 5
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water, Tetrahedron Letters, 2010, 51(43), 5690-5693
Metodo di produzione 6
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,
Metodo di produzione 7
- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles, ChemCatChem, 2018, 10(6), 1235-1240
Metodo di produzione 8
- MOF-derived cobalt nanoparticles catalyze a general synthesis of amines, Science (Washington, 2017, 358(6361), 326-332
Metodo di produzione 9
1.2 Reagents: Sodium hydroxide Solvents: Water
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
Metodo di produzione 10
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
- A process for the preparation of venlafaxine and intermediates thereof, India, , ,
Metodo di produzione 11
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905
Metodo di produzione 12
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Metodo di produzione 13
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,
Metodo di produzione 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,
Metodo di produzione 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,
Metodo di produzione 16
- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977
Metodo di produzione 17
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Method of preparation venlafaxine and its salts as antidepressant, China, , ,
Metodo di produzione 18
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 19
- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines, Nature Communications, 2017, 8(1), 1-9
Metodo di produzione 20
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,
D,L-Venlafaxine Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Venlafaxine hydrochloride
- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- Venlafaxine N-Oxide
- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-
D,L-Venlafaxine Preparation Products
D,L-Venlafaxine Fornitori
D,L-Venlafaxine Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
93413-69-5 (D,L-Venlafaxine) Prodotti correlati
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 93413-44-6(S-Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 99300-78-4(Venlafaxine hydrochloride)
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)